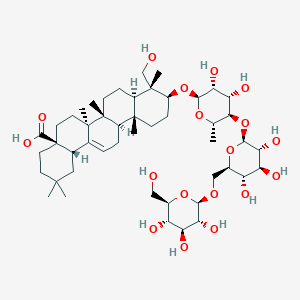

Transsylvanoside-C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

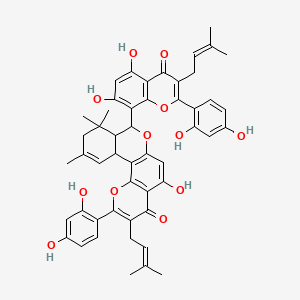

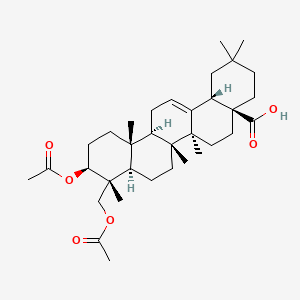

Transsylvanoside-C is a triterpenoid glycoside isolated from the flowers of Cephalaria transsylvanica . This compound is known for its antimicrobial and antifungal properties . It is one of three triterpenic acid glycosides, along with transsylvanoside A and B, that have been studied for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of transsylvanoside-C involves the extraction of the compound from the flowers of Cephalaria transsylvanica. The process typically starts with the methanolic extraction of the plant material . The extract is then subjected to various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to isolate and purify the compound .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through the extraction and purification processes mentioned above. Further research and development are needed to establish large-scale production methods.

Chemical Reactions Analysis

Types of Reactions: Transsylvanoside-C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different biological activities.

Scientific Research Applications

Transsylvanoside-C has been extensively studied for its antimicrobial and antifungal activities . It has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents . Additionally, the compound’s unique structure and biological activities make it a valuable tool for studying the mechanisms of action of triterpenoid glycosides in various biological systems.

Mechanism of Action

The mechanism of action of transsylvanoside-C involves its interaction with microbial cell membranes, leading to the disruption of membrane integrity and inhibition of cell growth . The compound’s triterpenoid structure allows it to interact with specific molecular targets, such as enzymes and receptors, involved in microbial metabolism and cell division .

Comparison with Similar Compounds

Transsylvanoside-C is structurally similar to other triterpenoid glycosides, such as transsylvanoside A and B . it exhibits unique biological activities that distinguish it from these compounds. For example, this compound has shown higher antimicrobial and antifungal activities compared to its counterparts . Other similar compounds include brassinolide and tris-epibrassinolide, which are also triterpenoid glycosides with distinct biological activities .

Conclusion

This compound is a triterpenoid glycoside with significant antimicrobial and antifungal properties. Its unique structure and biological activities make it a valuable compound for scientific research and potential applications in medicine and industry. Further studies are needed to explore its full potential and develop efficient production methods for large-scale use.

Properties

CAS No. |

177794-61-5 |

|---|---|

Molecular Formula |

C48H78O18 |

Molecular Weight |

943.1 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O18/c1-22-38(66-41-36(57)33(54)31(52)26(64-41)20-61-39-35(56)32(53)30(51)25(19-49)63-39)34(55)37(58)40(62-22)65-29-11-12-44(4)27(45(29,5)21-50)10-13-47(7)28(44)9-8-23-24-18-43(2,3)14-16-48(24,42(59)60)17-15-46(23,47)6/h8,22,24-41,49-58H,9-21H2,1-7H3,(H,59,60)/t22-,24-,25+,26+,27+,28+,29-,30+,31+,32-,33-,34-,35+,36+,37+,38-,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1 |

InChI Key |

VINQZMMOIPTITQ-QWYWWIDCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3CC=C5[C@]4(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O)C)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)O)C)C)C)O)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.